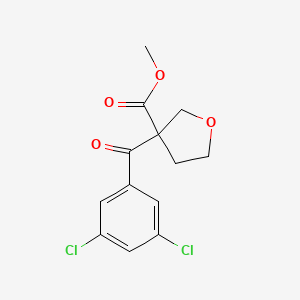![molecular formula C12H14N2O2 B13474290 1-isobutyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13474290.png)
1-isobutyl-1H-benzo[d]imidazole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylpropyl)-1H-1,3-benzodiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by a benzene ring fused with a diazole ring, which is further substituted with a carboxylic acid group and a 2-methylpropyl group. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropyl)-1H-1,3-benzodiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylpropan-1-amine with a suitable benzene derivative, followed by cyclization and introduction of the carboxylic acid group. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-methylpropyl)-1H-1,3-benzodiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2-methylpropyl)-1H-1,3-benzodiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-methylpropyl)-1H-1,3-benzodiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,3-benzodiazole-6-carboxylic acid: Lacks the 2-methylpropyl group but shares the benzodiazole and carboxylic acid moieties.
2-methyl-1H-1,3-benzodiazole-6-carboxylic acid: Similar structure but with a different substitution pattern.
Uniqueness
1-(2-methylpropyl)-1H-1,3-benzodiazole-6-carboxylic acid is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other benzodiazole derivatives.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3-(2-methylpropyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)6-14-7-13-10-4-3-9(12(15)16)5-11(10)14/h3-5,7-8H,6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
JSUXDCPWZHPKFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=NC2=C1C=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13474208.png)



![2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate](/img/structure/B13474224.png)

![2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
![4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13474239.png)
![2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13474246.png)
![2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine](/img/structure/B13474255.png)
![Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride](/img/structure/B13474257.png)


![tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13474271.png)
